BENGHE Methodological & Application

Check Availability & Pricing

Differentiating Cytosolic (ACO1) and
Mitochondrial (ACO2) Aconitase Activity with an
In-Gel Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACO1

Cat. No.: B1192076

Application Note

The precise measurement and differentiation of cytosolic aconitase (ACO1) and mitochondrial
aconitase (ACO2) activity are critical for researchers in cellular metabolism, neurodegenerative
disease, and cancer biology. These isoenzymes, while catalyzing the same reversible
isomerization of citrate to isocitrate, are located in distinct cellular compartments and are
subject to different regulatory mechanisms. This protocol details an in-gel activity assay that
leverages native polyacrylamide gel electrophoresis (PAGE) to physically separate ACO1 and
ACO2, allowing for the simultaneous visualization and semi-quantification of their respective
enzymatic activities.

Introduction

Aconitase enzymes are iron-sulfur proteins that play pivotal roles in cellular metabolism. ACO2
is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, central to cellular energy
production.[1] In contrast, ACOL1 is a bifunctional protein. In its active form, it functions as an
aconitase in the cytosol. However, under conditions of iron depletion, it loses its iron-sulfur
cluster and functions as an iron regulatory protein (IRP1), binding to iron-responsive elements
in messenger RNA to regulate the translation of proteins involved in iron homeostasis.[2][3]

Given their distinct roles and regulation, the ability to separately assess the activity of ACO1
and ACO2 provides valuable insights into compartment-specific oxidative stress, iron status,
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and metabolic reprogramming in various physiological and pathological states.[4] For instance,
reduced ACO2 expression has been observed in breast cancer, where its overexpression can
inhibit cell proliferation by enhancing oxidative metabolism.[5] Furthermore, the succination of
ACO2 by fumarate, an oncometabolite that accumulates in certain cancers, leads to the
inhibition of its enzymatic activity.[6][7] This in-gel activity assay provides a robust method to
investigate such phenomena.

Principle of the Method

This method is based on the separation of native ACO1 and ACO2 proteins from cell or tissue
lysates using non-denaturing polyacrylamide gel electrophoresis. Due to differences in their
physical and chemical properties, the two isoforms migrate to different positions in the gel.
Following electrophoresis, the gel is incubated in a reaction mixture containing the substrate,
cis-aconitate. The enzymatic reaction produces isocitrate, which is then converted by
exogenously added isocitrate dehydrogenase (IDH) to a-ketoglutarate, with the concomitant
reduction of NADP+ to NADPH. The NADPH produced then reduces a tetrazolium salt (e.g.,
nitro-blue tetrazolium, NBT) to an insoluble, colored formazan precipitate at the location of the
active aconitase bands. The intensity of the colored bands is proportional to the enzyme
activity.

Experimental Workflow
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Figure 1. A schematic overview of the in-gel activity assay workflow for ACO1 and ACO2.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1192076?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Detailed Protocol

Materials and Reagents

e Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 50 mM NacCl, 1 mM MgCI2, 1% Triton X-100, and
protease inhibitors.

o Native PAGE Gel: 4-12% Bis-Tris gel or a manually cast 7.5% native polyacrylamide gel.
» Native Running Buffer: 50 mM Tris base, 50 mM MOPS.

» Aconitase Activity Staining Solution:

o

100 mM Tris-HCI (pH 8.0)

1 mM NADP+

[¢]

5 mM cis-aconitic acid

[¢]

o

1.25 mM Nitro-blue tetrazolium (NBT)

o

0.32 mM Phenazine methosulfate (PMS)

[¢]

2 units/mL Isocitrate dehydrogenase (IDH)

1 mM MnCI2

[e]

Procedure

e Sample Preparation:

Harvest cells or tissues and wash with ice-cold PBS.

[¢]

[¢]

Lyse cells or homogenize tissues in ice-cold Lysis Buffer.

o

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o

Collect the supernatant and determine the protein concentration using a standard protein
assay (e.g., Bradford or BCA).
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» Native Polyacrylamide Gel Electrophoresis (PAGE):

o Load 20-50 ug of total protein per lane on a native PAGE gel. Include a lane with a native
protein standard.

o Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the
bottom of the gel. The cold temperature is crucial to maintain protein stability and activity.

¢ In-Gel Activity Staining:

o After electrophoresis, carefully remove the gel from the cassette and rinse it briefly with
deionized water.

o Incubate the gel in the Aconitase Activity Staining Solution in the dark at 37°C. The
reaction is light-sensitive.

o Monitor the development of the purple formazan bands. The bands corresponding to
ACO1 and ACO2 activity will appear at different positions. The reaction is typically
complete within 30-60 minutes.

o Stop the reaction by washing the gel with deionized water and then fix it in a solution of
10% acetic acid and 40% methanol.

e Data Analysis:
o Image the gel using a standard gel documentation system.

o Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ)
to semi-quantify the relative activity of ACO1 and ACO2.

Data Presentation

Table 1: Expected Migration and Characteristics of ACO1 and ACO2
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Feature

ACO1 (Cytosolic
Aconitase)

ACO2 (Mitochondrial
Aconitase)

Subcellular Localization

Cytosol

Mitochondrial Matrix

Function

Isomerization of citrate; Iron

regulation (as IRP1)

Isomerization of citrate in the
TCA cycle

Native Molecular Weight

~98 kDa

~85 kDa

Migration in Native PAGE

Slower migrating band

Faster migrating band

Table 2: Example of Semi-Quantitative Densitometric Analysis

Sample Condition

ACO1 Relative Activity

ACO2 Relative Activity

(Arbitrary Units) (Arbitrary Units)
Control Cells 100£8.5 100 £ 10.2
Iron Depleted Cells 3551 98 +9.7
Oxidative Stress 62+7.3 45+ 6.8
Fumarate Treatment 95+8.9 25+42

Data are presented as mean + standard deviation and are representative examples.

Signaling and Regulatory Pathway
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Figure 2. Differential regulation of cytosolic ACO1 and mitochondrial ACO2.

Troubleshooting
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Issue

Possible Cause

Solution

No bands or very faint bands

Low enzyme activity in the

sample.

Increase the amount of protein
loaded. Ensure samples are
kept on ice and processed

quickly.

Inactive reagents.

Prepare fresh staining solution.

Check the activity of the

commercial IDH enzyme.

High background staining

Overdevelopment of the

reaction.

Reduce the incubation time.
Stop the reaction as soon as

the bands are clearly visible.

Reaction is exposed to light.

Perform the incubation in the
dark.

Smearing of bands

Protein degradation.

Add protease inhibitors to the
lysis buffer. Work quickly and

keep samples cold.

Inappropriate gel percentage.

Optimize the acrylamide
percentage for better

resolution.

Bands are not well separated

Incorrect running conditions.

Ensure the native PAGE is run
at 4°C.

Conclusion

The in-gel activity assay for aconitase provides a powerful tool for the simultaneous

assessment of cytosolic ACO1 and mitochondrial ACO2 activities. This technique is invaluable

for studying cellular metabolism, iron homeostasis, and the impact of various stressors and

pathological conditions on these fundamental cellular processes. The detailed protocol and

troubleshooting guide provided will enable researchers to successfully implement this assay in

their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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differentiate-acol-and-aco?2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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